1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, along with two methyl groups at positions 3 and 5. It is a white to light yellow crystalline solid, soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several routes:
Conventional Synthesis: One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes. This method is versatile and can tolerate various functional groups.
Palladium-Catalyzed Coupling: Another approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. This method is efficient and can be performed under ambient pressure.
Chemical Reactions Analysis
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions:
Cyclocondensation: It can react with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: It can undergo substitution reactions with halogens or other nucleophiles, forming various substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including antimalarial and antileishmanial activities.
Mechanism of Action
Comparison with Similar Compounds
1-Cyclopropyl-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds:
3-Amino-5-cyclopropyl-1H-pyrazole: This compound has a similar structure but lacks the methyl groups at positions 3 and 5.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound has a benzoic acid group attached to the pyrazole ring, making it structurally different but functionally similar.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate: This compound has an additional N-methylethanamine group, providing different chemical properties.
Properties
IUPAC Name |
1-cyclopropyl-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYNYPVNDXMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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